

A Head-to-Head In Vitro Comparison of Irreversible LSD1 Inhibitors

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For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. The following sections detail their biochemical potency, selectivity, and the experimental protocols used for their evaluation.

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Irreversible inhibitors, which form a covalent bond with the FAD cofactor, represent a major class of LSD1-targeting compounds. This guide offers a comparative analysis of several key irreversible LSD1 inhibitors based on publicly available in vitro data.

Biochemical Potency and Selectivity

The potency of irreversible inhibitors is most accurately described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). However, a comprehensive, head-to-head comparison of k_inact/K_I values under uniform experimental conditions is not readily available in the public domain. Therefore, this comparison primarily relies on IC50 and Ki values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively.



The following table summarizes the in vitro biochemical data for several clinical-stage irreversible LSD1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

| Inhibitor | LSD1 IC50 (nM) | LSD1 Ki (µM) | Selectivity vs. MAO-A (IC50 in µM) | Selectivity vs. MAO-B (IC50 in µM) |
|---------------------------|-----------------------------|----------------|--|--|
| ladademstat (ORY-1001) | <20[1] | - | >100 | >100 |
| GSK2879552 | ~24[2] | 1.7 (Kiapp)[3] | 38 | 180 |
| Bomedemstat (IMG-7289) | Data not publicly available | - | - | - |
| INCB059872 | Data not publicly available | - | - | - |
| Tranylcypromine (TCP) | ~200,000[2] | 243[1] | ~2 | ~2 |

Data compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key in vitro assays used to characterize irreversible LSD1 inhibitors.

LSD1 (KDM1A) HTRF Enzymatic Assay

This homogeneous time-resolved fluorescence (HTRF) assay is a common method for determining the potency of LSD1 inhibitors.

Principle: The assay measures the demethylation of a biotinylated mono-methylated histone H3 lysine 4 (H3K4me1) peptide substrate by the LSD1 enzyme. The product, a non-methylated H3K4 peptide, is detected by a specific antibody labeled with a europium cryptate (donor



fluorophore). Streptavidin conjugated to XL665 (acceptor fluorophore) binds to the biotinylated peptide. When the demethylated product is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is proportional to the enzyme activity.

Materials:

- Recombinant human LSD1 enzyme
- Biotinylated H3(1-21)K4me1 peptide substrate
- Flavin adenine dinucleotide (FAD)
- Europium cryptate-labeled anti-H3K4me0 antibody
- Streptavidin-XL665
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% BSA, 0.01% Tween-20)
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
- Add 2 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4 μ L of a solution containing the LSD1 enzyme and FAD in assay buffer to each well.
- Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 4 μL of the biotinylated H3K4me1 peptide substrate to each well.
- Incubate the reaction for 60 minutes at room temperature.



- Stop the reaction and initiate detection by adding 10 μL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

LSD1 Amplex Red-Coupled Enzymatic Assay

This fluorescence-based assay is another widely used method for measuring LSD1 activity and inhibition.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the LSD1 enzyme activity.

Materials:

- Recombinant human LSD1 enzyme
- Histone H3 peptide substrate (e.g., H3K4me1/2)
- Amplex Red reagent
- Horseradish peroxidase (HRP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 384-well black plates
- Fluorescence plate reader

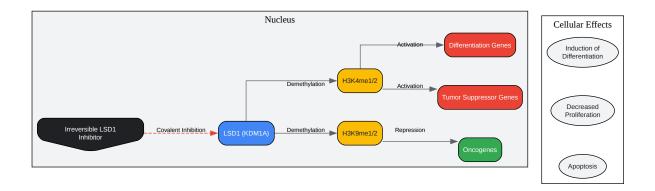


Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
- Add 5 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μL of a solution containing the LSD1 enzyme in assay buffer to each well.
- Pre-incubate the plate for 15-30 minutes at room temperature.
- Prepare a detection master mix containing the H3 peptide substrate, HRP, and Amplex Red in assay buffer.
- Initiate the reaction by adding 10 μL of the detection master mix to each well.
- Incubate the plate for 30-60 minutes at room temperature, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations LSD1 Signaling Pathway in Cancer



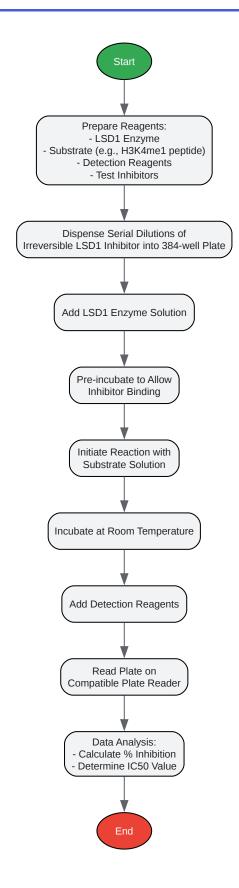


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Caption: LSD1's role in cancer and the effect of irreversible inhibitors.

Experimental Workflow for In Vitro LSD1 Inhibition Assay





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Caption: A typical workflow for an in vitro LSD1 inhibition assay.



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